
Allopregnane-3beta,17alpha,20alpha-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ALPHA-PREGNAN-3-BETA,17,20-ALPHA-TRIOL typically involves the reduction of 17-alpha-hydroxyprogesterone. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of 5-ALPHA-PREGNAN-3-BETA,17,20-ALPHA-TRIOL may involve large-scale reduction processes using similar reducing agents and solvents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-ALPHA-PREGNAN-3-BETA,17,20-ALPHA-TRIOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base (e.g., pyridine) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated steroid derivatives.
Substitution: Formation of esters or ethers.
Scientific Research Applications
5-ALPHA-PREGNAN-3-BETA,17,20-ALPHA-TRIOL has several scientific research applications:
Chemistry: Used as a reference compound in steroid chemistry and for the synthesis of other steroid derivatives.
Mechanism of Action
The mechanism of action of 5-ALPHA-PREGNAN-3-BETA,17,20-ALPHA-TRIOL involves its role as a metabolite in the biosynthesis of adrenal corticoids. It acts as an intermediate in the conversion of 17-alpha-hydroxyprogesterone to other steroid hormones. The molecular targets include enzymes involved in steroidogenesis, such as 21-hydroxylase and 11-beta-hydroxylase .
Comparison with Similar Compounds
Similar Compounds
5-BETA-PREGNANE-3-ALPHA,17-ALPHA,20-ALPHA-TRIOL: Another stereoisomer with similar chemical properties but different biological activity.
5-ALPHA-PREGNANE-3-BETA,17-ALPHA,20-BETA-TRIOL: A stereoisomer with variations in the hydroxyl group positions.
Uniqueness
5-ALPHA-PREGNAN-3-BETA,17,20-ALPHA-TRIOL is unique due to its specific stereochemistry, which influences its biological activity and role in steroid metabolism. Its presence as a urinary metabolite makes it a valuable biomarker for certain metabolic disorders .
Properties
CAS No. |
570-50-3 |
|---|---|
Molecular Formula |
C21H36O3 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
SCPADBBISMMJAW-LEKZYSGJSA-N |
Isomeric SMILES |
C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)O |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



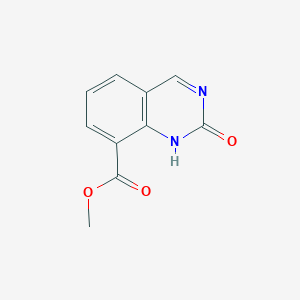
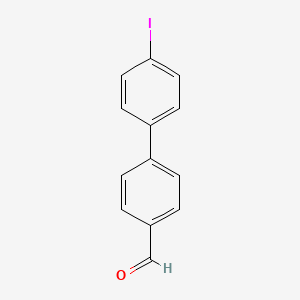
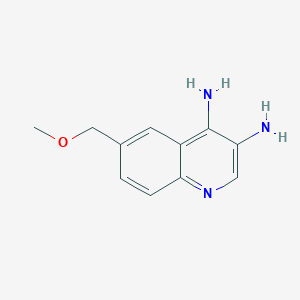
![5-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B12818251.png)
![4-Thiocyanato-1H-benzo[d]imidazol-5-amine](/img/structure/B12818256.png)


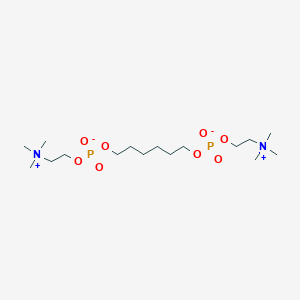
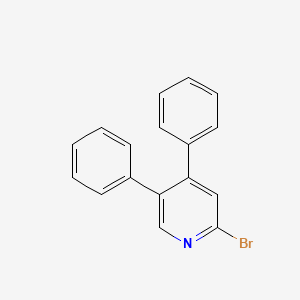

![(7-Fluoro-5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12818323.png)
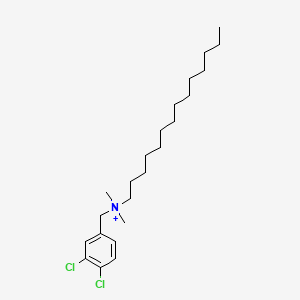
![(5S,6R)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12818326.png)
